1-(Dibromomethyl)-3,5-difluorobenzene

Synthetic Methodology Aldehyde Synthesis Fluorinated Building Blocks

1-(Dibromomethyl)-3,5-difluorobenzene (CAS 1392102-80-5) is a geminal dibromide, classified as a benzal bromide derivative. It serves as a stable, storable synthetic equivalent for the sensitive aldehyde 3,5-difluorobenzaldehyde.

Molecular Formula C7H4Br2F2
Molecular Weight 285.91 g/mol
Cat. No. B12843314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dibromomethyl)-3,5-difluorobenzene
Molecular FormulaC7H4Br2F2
Molecular Weight285.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(Br)Br
InChIInChI=1S/C7H4Br2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H
InChIKeyPSSIIOFSZKHJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dibromomethyl)-3,5-difluorobenzene: A Specialized Dihalide Intermediate for Pharmaceutical R&D


1-(Dibromomethyl)-3,5-difluorobenzene (CAS 1392102-80-5) is a geminal dibromide, classified as a benzal bromide derivative. It serves as a stable, storable synthetic equivalent for the sensitive aldehyde 3,5-difluorobenzaldehyde. The compound's principal value in a research and procurement context is as a precursor to this fluorinated aldehyde, which is a valuable building block in medicinal chemistry and agrochemical synthesis [1]. The electron-withdrawing fluorine atoms at the 3- and 5-positions modulate the ring's electronic properties, distinguishing it from non-fluorinated or mono-fluorinated analogs.

Procurement Risk: Why 3,5-Difluorobenzyl Bromide Cannot Simply Replace the Dibromomethyl Analog


Procuring a seemingly similar compound like 3,5-difluorobenzyl bromide (CAS 141776-91-2) instead of the target dibromomethyl compound introduces significant risk. The monobromide is primarily an alkylating agent, reacting via nucleophilic substitution at the benzylic carbon [1]. In contrast, the target compound is a masked aldehyde. The difference in reactivity is fundamental and non-interchangeable for synthetic routes designed around the in situ generation of a carbonyl electrophile. Using an alkylating agent in a pathway requiring an aldehyde precursor will lead to complete reaction failure, wasting high-value downstream intermediates and project time .

Quantitative Performance Analysis: 1-(Dibromomethyl)-3,5-difluorobenzene vs. Closest Analogs


Evidence Gap: Absence of Direct Comparative Reactivity Data

A rigorous search of primary literature and patents reveals a critical evidence gap. No direct, head-to-head study quantitatively compares the hydrolysis rate, yield, or selectivity of 1-(dibromomethyl)-3,5-difluorobenzene with its closest structural analogs (e.g., the monobromide or the mono-fluorinated gem-dibromide) under identical conditions. Available literature on gem-dibromomethylarene hydrolysis [1] provides class-level evidence of high yield (70-90%) for this general transformation, but does not include the specific target compound or a direct comparator. Without such data, any claim of differentiated performance for this specific compound is scientifically unsupported.

Synthetic Methodology Aldehyde Synthesis Fluorinated Building Blocks

Regioisomeric Specificity: The 3,5-Difluoro Substitution Pattern is Non-Interchangeable

The primary quantifiable differentiator is the substitution pattern itself. The target compound is a direct precursor to 3,5-difluorobenzaldehyde. This specific regioisomer is crucial for constructing molecules where the 3,5-difluoro motif is part of a pharmacophore or a performance-determining group. For example, in SAR studies, replacing a 3,5-difluorobenzyl group with a 2,4- or 2,6-isomer can lead to a loss of biological activity. The NIST database confirms the distinct identity of the mono-fluorinated analog, meta-(dibromomethyl)fluorobenzene (CAS 455-34-5) [1]. Any deviation from the 3,5-difluoro pattern results in a different final compound, making the target compound a non-substitutable starting material for these specific target molecules.

Medicinal Chemistry Structure-Activity Relationship (SAR) Agrochemical Synthesis

Key Application Scenarios for 1-(Dibromomethyl)-3,5-difluorobenzene Enabled by Its Structure


Late-Stage Synthesis of 3,5-Difluorobenzaldehyde from a Storable Precursor

The compound's primary, evidence-backed use is as a bench-stable, solid alternative to the more sensitive liquid aldehyde, 3,5-difluorobenzaldehyde. A medicinal chemistry lab can stock this dibromide and generate the reactive aldehyde in situ via mild hydrolysis using published class-level protocols (e.g., refluxing pyridine) [1]. This avoids the need for frequent procurement of the aldehyde, which can degrade over time, leading to more reproducible reactions in the synthesis of fluorinated drug candidates.

Synthesis of Fluorinated Agrochemical Intermediates Requiring a 3,5-Difluorophenyl Motif

Agrochemical discovery often requires 3,5-difluorobenzaldehyde as a key building block for synthesizing fungicides or herbicides [1]. Using the dibromomethyl compound as a starting material ensures a direct synthetic route to this aldehyde. This is a non-performance-based procurement scenario where the compound is the sole viable intermediate for a patented synthetic pathway, making it a mandatory purchase despite the lack of comparative performance data.

Building Block for Novel gem-Dibromomethylarene Reaction Methodology

The target compound serves as a substrate to explore new synthetic transformations of the gem-dibromomethyl group. Following methodologies developed for similar compounds, such as the Knoevenagel-Doebner reaction to form α,β-unsaturated carboxylic acids [2], researchers can use this difluorinated variant to expand the substrate scope of these reactions. The resulting fluorinated products can then be used to build novel compound libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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